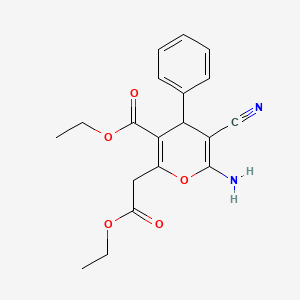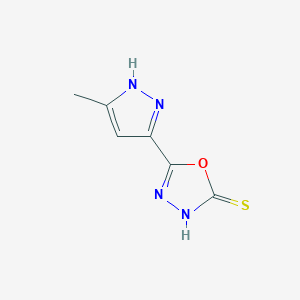
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol, also known as MPOT, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins in cancer cells. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In Alzheimer's disease, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used to synthesize materials with unique properties, such as high thermal stability and electrical conductivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its versatility, as it can be used in a range of applications in various fields. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is also relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its stability, as it can degrade over time and under certain conditions. This can make it difficult to work with in lab experiments, particularly those that require long-term stability.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol. One area of research is the development of novel materials using 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol as a building block, which could have applications in fields such as electronics and energy storage. Another area of research is the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol-based sensors for the detection of heavy metals in the environment. In medicinal chemistry, future research could focus on the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol derivatives with improved anticancer and Alzheimer's disease treatment properties. Overall, the potential applications of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol are vast, and further research is needed to fully explore its potential.
Synthesemethoden
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol can be synthesized through a multistep process involving the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and carbon disulfide. The final product is obtained by the reaction of the intermediate with a base in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use as a sensor for the detection of heavy metals.
Eigenschaften
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(8-7-3)5-9-10-6(12)11-5/h2H,1H3,(H,7,8)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQMMGMHIPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

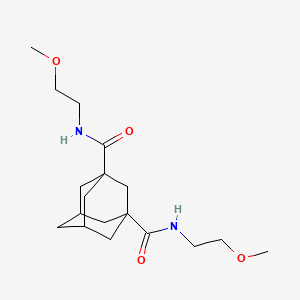
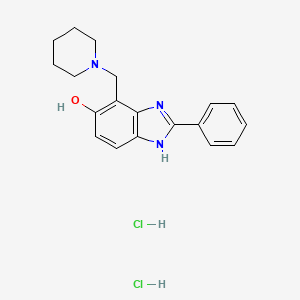
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)

![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)

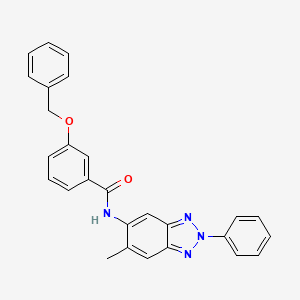
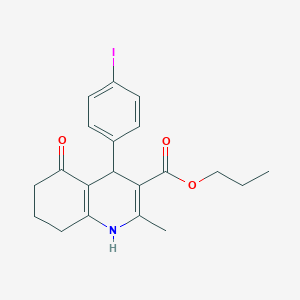

![4-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5152894.png)
